L-Valacyclovir-d8 Hydrochloride is a stable isotope-labeled derivative of L-Valacyclovir, primarily utilized in scientific research, particularly in pharmacokinetic studies. It is classified as an antiviral agent effective against herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. The compound serves as a prodrug that converts into acyclovir upon metabolism, thereby exerting its therapeutic effects.
L-Valacyclovir-d8 Hydrochloride is derived from L-Valine and acyclovir, with the deuterated form enhancing its utility in mass spectrometry and other analytical techniques. It falls under the category of nucleoside analogs and is classified as an antiviral drug. The compound is not intended for human or veterinary use but serves as a reference standard for laboratory testing and research purposes .
The synthesis of L-Valacyclovir-d8 Hydrochloride typically involves the following steps:
The synthetic route often employs techniques such as high-performance liquid chromatography for purification and characterization. The yield, purity, and structural integrity are confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry .
L-Valacyclovir-d8 Hydrochloride has a molecular formula of . The compound features a valine moiety linked to an acyclovir structure, which includes a purine base.
L-Valacyclovir-d8 Hydrochloride undergoes several key reactions in biological systems:
These reactions are critical for the activation of the drug's antiviral properties, allowing it to inhibit viral DNA synthesis effectively .
The mechanism of action of L-Valacyclovir-d8 Hydrochloride revolves around its conversion to acyclovir:
This process significantly reduces the viral load in infected tissues, aiding in the management of herpes virus infections .
Relevant data from analytical studies confirm that the compound maintains high purity levels suitable for research applications .
L-Valacyclovir-d8 Hydrochloride is primarily used in scientific research settings:
L-Valacyclovir-d8 hydrochloride (CAS 1279033-32-7) is a deuterium-labeled derivative of the antiviral prodrug valacyclovir. Its molecular formula is C₁₃H₁₂D₈N₆O₄·HCl, with a molecular weight of 368.85 g/mol. The compound features site-specific deuteration at eight hydrogen positions within the valine moiety: three deuterium atoms on each methyl group (CD₃), one at the methine position (C*D), and one at the amino group (ND₂) [4] [8] [10]. The core structure retains the 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester backbone of valacyclovir, with isotopic labeling exclusively localized to the valine side chain. This strategic deuteration creates a mass shift of 8 Da compared to the non-deuterated compound while preserving identical chromatographic behavior and chemical properties [2] [10]. The hydrochloride salt form enhances stability and solubility, with documented solubility profiles of 10 mg/mL in DMF and 3 mg/mL in DMSO [4] [6].
Table 1: Deuterium Labeling Pattern in L-Valacyclovir-d8 Hydrochloride
Molecular Region | Position | Deuteration Sites | Atomic Count |
---|---|---|---|
Valine Moiety | Methyl Groups | -C(CD₃)₂ | 6 D atoms |
Methine Position | -C(CD₃)₂-CD- | 1 D atom | |
Amino Group | -ND₂ | 1 D atom | |
Acyclovir Backbone | Guanine Nucleobase | No deuteration | - |
Ester Linker | No deuteration | - |
The deuterium atoms are incorporated with strict positional specificity at the 2,3,4,4,4,4',4',4' positions of the L-valine side chain, as denoted by the IUPAC name: L-valine-2,3,4,4,4,4',4',4'-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride [2] [10]. This labeling pattern minimizes isotopic interference with the pharmacologically active guanine ring system while creating a distinct mass spectrometric signature for analytical detection. The C-D bonds exhibit greater bond strength (∼5 kcal/mol higher than C-H) and reduced vibrational frequencies, potentially altering enzymatic conversion kinetics through the kinetic isotope effect (KIE) [4]. However, in vitro studies confirm the deuterated analogue maintains bioequivalence to valacyclovir, with identical conversion pathways to acyclovir and equivalent inhibition of herpes simplex virus type 1 (HSV-1) replication (IC₅₀ = 0.84 µM in Vero cells) [2] [10]. The structural integrity of the purine ring system remains uncompromised, ensuring recognition by viral thymidine kinase during activation [1] [4].
Table 2: Impact of Deuterium Substitution on Analytical Performance
Property | Valacyclovir-d8 HCl | Non-Deuterated Valacyclovir HCl | Analytical Advantage |
---|---|---|---|
Molecular Weight | 368.85 g/mol | 360.80 g/mol | 8 Da mass difference enables MS distinction |
Retention Time (HPLC) | Identical to non-deuterated form | Reference standard | Co-elution simplifies quantification |
MS Fragmentation Pattern | m/z shifts in valine-derived ions | No mass shift in backbone ions | Selective detection in complex matrices |
Detection Sensitivity | Enhanced signal-to-noise in MRM | Baseline interference in biologics | Lower quantification limits (ng/mL) |
Synthesis begins with L-valine-d8, where deuterium incorporation is achieved via catalytic exchange or specialized reduction techniques. The primary route involves a two-step esterification-deprotection strategy:
Deuterium retention ≥99% requires stringent control of reaction parameters:
Table 3: Key Intermediates in L-Valacyclovir-d8 Hydrochloride Synthesis
Intermediate | Molecular Formula | Molecular Weight | Function |
---|---|---|---|
N-Boc-L-valine-d8 | C₁₀H₁₀D₈NO₄ | 224.3 g/mol | Protects amine during coupling |
N-t-Boc-valacyclovir-d8 | C₁₈H₂₀D₈N₆O₆ | 432.5 g/mol | Isolable intermediate with high deuteration |
Valacyclovir-d8 free base | C₁₃H₁₃D₈N₆O₄ | 332.4 g/mol | Unstable; immediately converted to salt |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9